Nucleozin

Influenza A H5N1 Antiviral Potency

Nucleozin is the gold-standard molecular staple for influenza A NP research and the only tool compound in its class with validated in vivo efficacy against lethal H5N1 challenge in mice. Its unique mechanism—stabilizing NP monomers to trigger nonfunctional aggregates and blocking Rab11-dependent vRNP trafficking—cannot be replicated by generic antivirals like oseltamivir or ribavirin. Even close piperazine-modified analogs lose all antiviral activity, confirming the essentiality of its precise molecular architecture. With well-characterized resistance mutations (Y289H, N309K) and a 3 Å crystal structure of the NP-Nucleozin complex, this compound is indispensable as a quantitative benchmark (EC50: 0.069–0.33 µM across H1N1/H3N2/H5N1) and positive control in NP-targeted drug discovery campaigns, including PROTAC and mAb development programs.

Molecular Formula C21H19ClN4O4
Molecular Weight 426.9 g/mol
CAS No. 341001-38-5
Cat. No. B1677030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucleozin
CAS341001-38-5
SynonymsNucleozin
Molecular FormulaC21H19ClN4O4
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3
InChIKeyOWXBJAPOSQSWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nucleozin (CAS 341001-38-5): An Influenza A Nucleoprotein Aggregation Inhibitor for Antiviral Research


Nucleozin is a cell-permeable isoxazolylpiperazine small molecule that functions as a first-in-class inhibitor of influenza A virus by targeting the viral nucleoprotein (NP). Its mechanism of action involves acting as a 'molecular staple' that stabilizes NP monomer interactions, triggering the formation of nonfunctional NP aggregates and blocking nuclear accumulation, thereby halting viral replication [1]. This compound has demonstrated nanomolar potency against multiple influenza A strains, including H1N1, H3N2, and the highly pathogenic avian H5N1, making it a critical tool for investigating NP function and validating alternative antiviral targets [2].

Why Nucleozin Cannot Be Replaced by Generic Antivirals or Undefined NP Inhibitors


Generic antivirals like ribavirin or oseltamivir, which target viral polymerases or neuraminidase, respectively, cannot replicate the unique mechanism of action of Nucleozin and are increasingly compromised by widespread resistance [1]. Furthermore, even close structural analogs of Nucleozin, specifically those with modifications to the piperazine ring, have been shown to lose antiviral activity entirely, proving that the specific molecular architecture of Nucleozin is essential for its inhibitory effect [2]. This quantifiable structure-activity relationship (SAR) and a unique resistance profile mandate the use of authentic Nucleozin for consistent and interpretable results in assays focused on nucleoprotein function.

Nucleozin Quantitative Differentiation Guide: Comparative Data for Scientific Selection


Potency Against H5N1 vs. Ribavirin and Oseltamivir

Nucleozin demonstrates a distinct potency profile against the highly pathogenic H5N1 avian influenza strain, achieving an EC50 of 0.33 μM in MDCK cell infection assays [1]. This is particularly relevant in the context of existing resistance to first-line antivirals. For example, while specific comparative EC50 data for oseltamivir against the identical H5N1 strain is not available in the primary source, the original research notes that oseltamivir-resistant H5N1 strains have been reported since 2005, creating a need for new agents [2]. Furthermore, in broader compound development studies, Nucleozin serves as a positive control against which novel derivatives are compared; in one such study, lead sulfonyl piperazine derivatives (6d, 6g, 6h, 6i, 6j) were found to exhibit better in vitro activity than the broad-spectrum antiviral ribavirin, establishing a performance benchmark [3]. This positions Nucleozin as a reference molecule for developing next-generation anti-influenza agents with improved efficacy against resistant strains.

Influenza A H5N1 Antiviral Potency EC50 Comparator Analysis

Therapeutic Window (Selectivity Index) in MDCK Cells

A key differentiator for any research tool is its selective toxicity. Nucleozin exhibits a favorable selectivity index in Madin-Darby Canine Kidney (MDCK) cells. Data shows a 50% cytotoxic concentration (CC50) of >80 μM against MDCK cells after 48 hours as assessed by a CellTiter-Glo viability assay [1]. When compared to its most potent EC50 of 0.069 μM against the influenza A/WSN/33 (H1N1) strain [2], this yields a minimum selectivity index (CC50/EC50) of >1159. This high index demonstrates that the compound's antiviral activity is not a consequence of general cellular toxicity, confirming its specificity as a tool for probing NP-mediated viral processes.

Cytotoxicity CC50 Selectivity Index Therapeutic Window MDCK Cells

In Vivo Survival Benefit in Lethal H5N1 Mouse Model

The translational relevance of Nucleozin is supported by its in vivo efficacy in a stringent lethal challenge model. Mice infected with a lethal dose of avian influenza A H5N1 (A/Vietnam/1194/04) and treated with Nucleozin demonstrated a significantly improved survival outcome. In the untreated control group, all mice succumbed to infection by day 7. In contrast, 50% of the mice receiving a twice-daily intraperitoneal (i.p.) dose of 100 µL of a 2.3 mg/mL solution (equivalent to 230 µg/mouse/dose) for the first 7 days post-infection survived for more than 21 days [1]. This direct comparison against an untreated lethal control establishes a clear and quantifiable in vivo survival benefit, a critical differentiator from compounds that may only show in vitro activity.

In Vivo Efficacy H5N1 Mouse Model Survival Rate Preclinical

Resistance Determinants: Essential Y289 and N309 Residues

A precise understanding of resistance mechanisms is critical for interpreting experimental results and anticipating the compound's limitations. Nucleozin's activity is abrogated by specific point mutations in the viral nucleoprotein (NP). The Y289H substitution in NP confers complete resistance, even at high concentrations of Nucleozin up to 125 µM, as demonstrated by the failure of 1 µM Nucleozin to block the nuclear import of the Y289H variant NP in MDCK cells [1]. A second mutation, N309K, also confers resistance [2]. In contrast, the same 1 µM concentration potently inhibits the nuclear accumulation of wild-type NP. This well-characterized resistance profile, validated by both cell culture and recombinant virus assays, distinguishes Nucleozin from other antivirals with different resistance signatures (e.g., neuraminidase H275Y for oseltamivir).

Drug Resistance Mutation Nucleoprotein Binding Site Mechanism of Action

Impact of Piperazine Ring Modification on Antiviral Activity

Research into Nucleozin analogs provides direct, quantitative evidence that its specific chemical structure is non-negotiable for its potent antiviral activity. A 2023 study synthesized and evaluated piperazine-modified Nucleozin analogs, designed to increase conformational freedom. The study explicitly concluded that all synthesized analogs were 'less active than nucleozin', and this loss of activity underscores the strict requirement for the intact piperazine ring to maintain function [1]. This finding is further supported by a quantitative structure-activity relationship (QSAR) model developed in the same study, which predicted this loss of activity [1]. This is a critical differentiator from undefined or 'similar' compounds that may be marketed as NP inhibitors but lack the validated pharmacophore of Nucleozin.

Structure-Activity Relationship SAR Piperazine Ring Derivative Medicinal Chemistry

Differential Activity Across Influenza A Subtypes

While Nucleozin is active against multiple influenza A subtypes, its potency is not uniform, an important consideration for experimental design. Quantitative data shows a clear gradation in its 50% effective concentration (EC50) across three relevant strains. In the same plaque reduction assay (PRA) in MDCK cells, Nucleozin inhibits the lab-adapted strain A/WSN/33 (H1N1) with an EC50 of 0.069 µM, a clinical isolate of H3N2 with an EC50 of 0.16 µM, and the highly pathogenic A/Vietnam/1194/04 (H5N1) with an EC50 of 0.33 µM [1]. This represents a nearly 5-fold difference in potency between the most and least sensitive strains. This cross-strain comparison is essential for researchers to correctly dose Nucleozin for experiments involving different viral strains and to understand the potential for subtype-dependent effects.

Broad-spectrum Activity H1N1 H3N2 Strain Comparison Subtype Specificity

High-Value Research and Industrial Applications for Nucleozin


Mechanistic Studies of Influenza A Ribonucleoprotein (RNP) Trafficking

Nucleozin is the gold-standard chemical probe for dissecting the cytoplasmic trafficking of viral ribonucleoproteins (vRNPs). As detailed by Amorim et al., the compound blocks the post-nuclear export trafficking of vRNPs by promoting their aggregation with the host factor Rab11, preventing the production of infectious viral particles [1]. This specific, late-stage block is not achieved by other major classes of antivirals like neuraminidase inhibitors. Researchers can use Nucleozin to precisely time the addition of the inhibitor post-infection to isolate and study the vRNP export and assembly phase of the viral life cycle.

Validation and High-Throughput Screening of Next-Generation NP Inhibitors

Nucleozin serves as the essential positive control and benchmark in assays designed to discover and characterize new influenza A nucleoprotein inhibitors. Its well-defined potency profile across multiple strains (EC50 of 0.069 µM for H1N1, 0.16 µM for H3N2, and 0.33 µM for H5N1) and high selectivity index (>1159 in MDCK cells) provide a quantitative standard for evaluating novel compounds [2][3]. In drug discovery campaigns, new chemical entities are routinely compared against the potency and mechanism of Nucleozin, as seen in studies developing sulfonyl piperazine derivatives, where many were shown to have 'better activity than ribavirin' using Nucleozin as a comparative control [4].

In Vitro Selection and Characterization of Antiviral Drug Resistance

The well-characterized resistance mutations for Nucleozin (Y289H and N309K in NP) make it an invaluable tool for studying the evolution of viral resistance against non-enzymatic targets [5]. By serially passaging influenza virus in the presence of sub-inhibitory concentrations of Nucleozin, researchers can select for escape mutants, map the fitness cost of these mutations, and investigate the structural basis of drug-target interaction, as revealed by the 3 Å crystal structure of the NP-Nucleozin complex [6]. This application is critical for developing strategies to combat drug resistance and for understanding the fundamental biology of NP oligomerization.

In Vivo Preclinical Models of Lethal Influenza A Infection

For preclinical studies focused on NP as a therapeutic target, Nucleozin is the reference compound for demonstrating in vivo proof-of-concept. It is the only tool compound in its class with published, quantitative in vivo efficacy data against lethal H5N1 challenge in mice, showing a 50% survival benefit in a model where untreated controls all succumbed by day 7 [7]. This data makes it an essential comparator for evaluating the efficacy of new drug candidates (e.g., NP-targeting PROTACs, monoclonal antibodies) or testing novel drug delivery systems in a stringent animal model of influenza infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nucleozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.